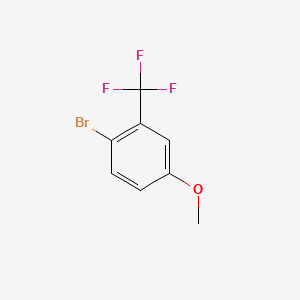

3-Trifluoromethyl-4-bromoanisole

Description

The exact mass of the compound 3-Trifluoromethyl-4-bromoanisole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Trifluoromethyl-4-bromoanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Trifluoromethyl-4-bromoanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGGOSHNRGWKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560873 | |

| Record name | 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-72-6 | |

| Record name | 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 400-72-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Trifluoromethyl-4-bromoanisole CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of 3-Trifluoromethyl-4-bromoanisole, a versatile building block in organic synthesis.

Core Data

CAS Number: 400-72-6[1]

This compound is also known by other names, including 4-Bromo-3-(trifluoromethyl)anisole, 1-bromo-4-methoxy-2-(trifluoromethyl)benzene, and 2-Bromo-5-methoxybenzotrifluoride.[1]

Physicochemical Properties

A summary of the key quantitative data for 3-Trifluoromethyl-4-bromoanisole is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₆BrF₃O[1] |

| Molecular Weight | 255.03 g/mol |

| Density | 1.563 g/cm³[1] |

| Boiling Point | 217.8 °C (Predicted)[2] |

| Flash Point | 104.352 °C[2] |

| Vapor Pressure | 0.191 mmHg at 25 °C[2] |

| Refractive Index | 1.471[2] |

Synthesis and Reactivity

3-Trifluoromethyl-4-bromoanisole is a valuable reagent in organic synthesis, often utilized in cross-coupling reactions to introduce the 4-methoxy-2-(trifluoromethyl)phenyl moiety into more complex molecules.[2] Its utility stems from the presence of a bromine atom, which is amenable to various palladium-catalyzed cross-coupling reactions, and the electron-withdrawing trifluoromethyl group that influences the reactivity and properties of the resulting compounds.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving anisole derivatives, which can be adapted for 3-Trifluoromethyl-4-bromoanisole.

Sonogashira Coupling: A General Protocol

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. The following is a general procedure that can be adapted for the reaction of 3-Trifluoromethyl-4-bromoanisole with a terminal alkyne.

Materials:

-

3-Trifluoromethyl-4-bromoanisole (1.0 eq)

-

Terminal alkyne (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

-

Copper(I) iodide (CuI) (0.025 eq)

-

Diisopropylamine (7.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

To a solution of 3-Trifluoromethyl-4-bromoanisole (1.0 eq) in anhydrous THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).

-

Stir the reaction mixture for 3 hours at room temperature.

-

Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with additional Et₂O.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Experimental Workflow for Sonogashira Coupling

The following diagram illustrates the key steps in the Sonogashira coupling protocol described above.

Caption: Workflow for the Sonogashira coupling of 3-Trifluoromethyl-4-bromoanisole.

Catalytic Cycle of Sonogashira Coupling

The diagram below outlines the generally accepted mechanism for the Sonogashira cross-coupling reaction.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

References

An In-depth Technical Guide to 3-Trifluoromethyl-4-bromoanisole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Trifluoromethyl-4-bromoanisole is a halogenated and trifluoromethylated aromatic compound with significant applications in organic synthesis, particularly as a building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group, a key pharmacophore, often imparts desirable properties to bioactive molecules, such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and reactivity of 3-Trifluoromethyl-4-bromoanisole, tailored for professionals in research and drug development.

Physical and Chemical Properties

3-Trifluoromethyl-4-bromoanisole is a colorless to light yellow liquid at room temperature. Its core physical and chemical properties are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆BrF₃O | [1][2][3] |

| Molecular Weight | 255.03 g/mol | [1][2][3] |

| CAS Number | 400-72-6 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 217.8 ± 40.0 °C (Predicted) | [2] |

| Density | 1.563 ± 0.06 g/cm³ (Predicted) | [2] |

| Melting Point | -5 °C | [4] |

| Flash Point | 104.352 °C | [2] |

| Refractive Index | 1.471 | [2] |

| Vapor Pressure | 0.191 mmHg at 25°C | [2] |

Synthesis and Experimental Protocols

General Synthesis Workflow

Caption: General workflow for the synthesis of 3-Trifluoromethyl-4-bromoanisole.

A detailed experimental protocol for the synthesis of the analogous compound, 4-bromo-3-(trifluoromethyl)aniline, by bromination of 3-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS) is well-documented and can serve as a procedural reference.[5]

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 3-Trifluoromethyl-4-bromoanisole is primarily centered around the bromo substituent, which readily participates in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simple precursors. The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the aromatic ring.[6][7]

The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance the pharmacological profile of a molecule by improving its metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7][8] This makes trifluoromethylated building blocks like 3-Trifluoromethyl-4-bromoanisole highly valuable in drug discovery programs.[9][10]

Key Reactions and Experimental Protocols

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Experimental Workflow for a Generic Suzuki-Miyaura Coupling

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling: A mixture of 3-Trifluoromethyl-4-bromoanisole (1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv) are combined in a suitable solvent system (e.g., toluene/water or dioxane/water). The reaction mixture is degassed and heated under an inert atmosphere at 80-100 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.[11][12][13][14]

2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is instrumental in the synthesis of substituted alkynes.

General Experimental Protocol for Sonogashira Coupling: In a reaction vessel under an inert atmosphere, 3-Trifluoromethyl-4-bromoanisole (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and a copper(I) co-catalyst like CuI (0.01-0.05 equiv) are dissolved in a suitable solvent (e.g., THF or DMF). A base, typically an amine such as triethylamine or diisopropylamine, is added, followed by the terminal alkyne (1.1-1.5 equiv). The reaction is stirred at room temperature or with gentle heating until completion. The reaction mixture is then worked up by quenching with aqueous ammonium chloride, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.[15][16][17][18][19]

3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is of great importance in the synthesis of pharmaceuticals, as the aniline and arylamine moieties are common in drug molecules.

General Experimental Protocol for Buchwald-Hartwig Amination: An oven-dried reaction tube is charged with 3-Trifluoromethyl-4-bromoanisole (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃). The vessel is evacuated and backfilled with an inert gas. The amine (1.1-1.5 equiv) and an anhydrous solvent (e.g., toluene or dioxane) are then added. The mixture is heated to 80-110 °C for the required reaction time. After completion, the reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography.[20][21][22][23][24]

Biological Significance and Drug Discovery

While specific biological signaling pathways directly modulated by 3-Trifluoromethyl-4-bromoanisole are not extensively reported, its derivatives are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance a molecule's ability to penetrate cell membranes and can block metabolic pathways, thereby increasing the in vivo half-life of a drug candidate.[25] The bromoanisole scaffold can be elaborated into a wide variety of structures that may target a range of biological entities, including enzymes and receptors. For instance, trifluoromethylphenyl derivatives have been investigated as inhibitors of various enzymes and as ligands for receptors in the central nervous system.[26][27][28][29] The development of novel derivatives through the aforementioned coupling reactions allows for the exploration of structure-activity relationships in the quest for new therapeutic agents.

Conclusion

3-Trifluoromethyl-4-bromoanisole is a versatile and valuable building block for the synthesis of complex organic molecules. Its unique combination of a reactive bromine handle and a property-enhancing trifluoromethyl group makes it an attractive starting material for the preparation of novel compounds with potential applications in the pharmaceutical and agrochemical industries. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provide efficient and modular routes to a diverse range of derivatives, facilitating the exploration of new chemical space in drug discovery and materials science. A thorough understanding of its properties and reactivity is essential for its effective utilization in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 400-72-6 3-Trifluoromethyl-4-bromoanisole >>4>>CAS>>CAS [cas.yaoshang68.com]

- 4. DE3360389D1 - Process for the preparation of trifluoromethylated benzenic compounds - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. jelsciences.com [jelsciences.com]

- 7. mdpi.com [mdpi.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. mdpi.com [mdpi.com]

- 10. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. rsc.org [rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 25. mdpi.com [mdpi.com]

- 26. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Trifluoromethyl-4-bromoanisole

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Trifluoromethyl-4-bromoanisole, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed information for their research and development activities.

Core Molecular Data

3-Trifluoromethyl-4-bromoanisole, also known by its synonyms 4-Bromo-3-(trifluoromethyl)phenyl methyl ether and 2-Bromo-5-methoxybenzotrifluoride, is a substituted aromatic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C8H6BrF3O[1][2] |

| Molecular Weight | 255.03 g/mol [2][3] |

| CAS Number | 400-72-6[1][2] |

| Appearance | Colorless liquid[2] |

| Density | 1.563 ± 0.06 g/cm³ (Predicted)[2] |

| Boiling Point | 217.8 ± 40.0 °C (Predicted)[2] |

| Melting Point | -5 °C[2] |

| Flash Point | 104.352 °C[2] |

| Vapor Pressure | 0.191 mmHg at 25 °C[2] |

| Refractive Index | 1.471[2] |

| Storage | Sealed in a dry environment at room temperature.[2] |

Molecular Structure and Identification

The molecular structure of 3-Trifluoromethyl-4-bromoanisole consists of a benzene ring substituted with a methoxy group (-OCH3), a trifluoromethyl group (-CF3), and a bromine atom (-Br). The IUPAC name for this compound is 1-bromo-4-methoxy-2-(trifluoromethyl)benzene.[1] The unique arrangement of these functional groups imparts specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis.

Experimental Protocols: Synthesis

General Synthetic Workflow:

The logical flow for the synthesis can be visualized as follows:

Methodology:

-

Reaction Setup: The starting material, 3-trifluoromethylanisole, is dissolved in a suitable inert solvent (e.g., a halogenated solvent) in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Brominating Agent: A brominating agent, such as liquid bromine (Br2) or N-bromosuccinimide (NBS), is added portion-wise to the reaction mixture. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the electrophilic aromatic substitution.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is quenched, often with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Purification: The crude product is purified to isolate the desired 3-Trifluoromethyl-4-bromoanisole. Common purification methods include distillation under reduced pressure or column chromatography on silica gel.

This generalized protocol serves as a foundational guide. Researchers should consult relevant synthetic literature for specific reaction conditions, catalysts, and safety precautions. The precise parameters will influence the yield and purity of the final product.

References

An In-Depth Technical Guide to the Synthesis of 3-Trifluoromethyl-4-bromoanisole

Introduction: 3-Trifluoromethyl-4-bromoanisole is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a trifluoromethyl group and a bromine atom on an anisole core, provides a versatile platform for further chemical modifications. The electron-withdrawing nature of the trifluoromethyl group and the reactivity of the bromine atom allow for a wide range of synthetic transformations, making it a valuable intermediate for drug development professionals and organic chemists. This guide provides a comprehensive overview of the most effective and scientifically sound synthesis pathways for this compound, delving into the mechanistic details, experimental protocols, and optimization strategies.

Preferred Synthesis Pathway: A Two-Step Approach from 4-Bromo-3-(trifluoromethyl)phenol

The most common and efficient synthesis of 3-Trifluoromethyl-4-bromoanisole proceeds via a two-step route starting from the commercially available 4-bromo-3-(trifluoromethyl)phenol. This pathway is favored for its high yields, operational simplicity, and the ready availability of the starting material. The two key steps are:

-

Bromination of 3-(Trifluoromethyl)phenol: This initial step involves the regioselective bromination of 3-(trifluoromethyl)phenol to produce 4-bromo-3-(trifluoromethyl)phenol.

-

Etherification of 4-Bromo-3-(trifluoromethyl)phenol: The subsequent O-methylation of the phenolic hydroxyl group yields the target molecule, 3-Trifluoromethyl-4-bromoanisole.

Diagram of the Two-Step Synthesis Pathway

Caption: Two-step synthesis of 3-Trifluoromethyl-4-bromoanisole.

Part 1: Bromination of 3-(Trifluoromethyl)phenol

The introduction of a bromine atom onto the 3-(trifluoromethyl)phenol ring is a critical step that dictates the overall efficiency of the synthesis. The trifluoromethyl group is a meta-director, while the hydroxyl group is an ortho-, para-director. The interplay of these directing effects, along with steric hindrance, favors the bromination at the position para to the hydroxyl group.

Experimental Protocol: Bromination

A common procedure for the bromination of 3-trifluoromethylphenol involves the use of elemental bromine in a chlorinated solvent.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-(Trifluoromethyl)phenol | 162.11 | 1 eq. | - |

| Bromine | 159.81 | 1 eq. | - |

| Dichloromethane (CH2Cl2) | 84.93 | - | - |

| Aqueous Na2SO3 solution | - | - | - |

| Brine | - | - | - |

| MgSO4 | 120.37 | - | - |

Procedure:

-

Dissolve 3-(trifluoromethyl)phenol in dichloromethane and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine in dichloromethane to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Quench the reaction by washing with an aqueous solution of sodium sulfite (Na2SO3) to remove any unreacted bromine.

-

Wash the organic layer with brine, dry over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-3-(trifluoromethyl)phenol.

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane is an excellent solvent for both the starting material and the bromine, and it is relatively inert under the reaction conditions.

-

Temperature: The initial cooling to 0°C helps to control the exothermicity of the reaction and minimize the formation of side products. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.

-

Workup: The aqueous sodium sulfite wash is crucial for safety and purity, as it neutralizes the corrosive and volatile bromine.

Part 2: Etherification of 4-Bromo-3-(trifluoromethyl)phenol

The second step involves the conversion of the phenolic hydroxyl group to a methoxy group. This is typically achieved through a Williamson ether synthesis, where the phenoxide, formed by deprotonation of the phenol, acts as a nucleophile to attack a methylating agent.

Experimental Protocol: Etherification

A standard protocol for the etherification of 4-bromo-3-(trifluoromethyl)phenol utilizes dimethyl sulfate as the methylating agent and potassium carbonate as the base.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromo-3-(trifluoromethyl)phenol | 241.01 | 1 eq. | - |

| Dimethyl sulfate ((CH3)2SO4) | 126.13 | 1.2 eq. | - |

| Potassium carbonate (K2CO3) | 138.21 | 2 eq. | - |

| Acetone | 58.08 | - | - |

Procedure:

-

To a solution of 4-bromo-3-(trifluoromethyl)phenol in acetone, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the solid.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to give the crude product.

-

Purify the crude product by distillation or column chromatography to obtain 3-Trifluoromethyl-4-bromoanisole.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the phenol to form the reactive phenoxide.

-

Methylating Agent: Dimethyl sulfate is a potent and commonly used methylating agent. However, it is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Solvent: Acetone is a suitable solvent for this reaction as it dissolves the starting materials and is relatively easy to remove after the reaction.

Alternative Synthesis Pathway: The Sandmeyer Reaction

An alternative approach to synthesize 3-Trifluoromethyl-4-bromoanisole involves the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[2][3] This pathway is particularly useful when the starting material is an appropriately substituted aniline.

The general Sandmeyer reaction involves the conversion of an aryl amine to an aryl halide using a copper(I) halide catalyst.[2][3] More recently, trifluoromethylation of diazonium salts has been developed as a "Sandmeyer-type" reaction.[2][4]

Diagram of the Sandmeyer Reaction Pathway

Caption: General Sandmeyer reaction pathway.

While a direct Sandmeyer route starting from a readily available aniline to 3-Trifluoromethyl-4-bromoanisole is not commonly reported, the principles of this reaction are fundamental in aromatic chemistry and offer a potential alternative for the synthesis of related compounds. The key steps would involve:

-

Diazotization: The conversion of an aromatic primary amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

-

Copper-Catalyzed Displacement: The reaction of the diazonium salt with a copper(I) bromide to introduce the bromine atom.

The Sandmeyer reaction is a powerful tool for aromatic functionalization due to its wide applicability and the ability to introduce a range of substituents that are not easily accessible through direct electrophilic aromatic substitution.[2]

Mechanistic Insights

The synthesis pathways described rely on well-established reaction mechanisms in organic chemistry.

-

Electrophilic Aromatic Substitution (Bromination): The bromination of 3-(trifluoromethyl)phenol proceeds via an electrophilic aromatic substitution mechanism. The bromine molecule is polarized, and the electron-rich aromatic ring attacks the electrophilic bromine atom, forming a sigma complex (arenium ion). The loss of a proton from the sigma complex restores the aromaticity and yields the brominated product.

-

Nucleophilic Substitution (Etherification): The Williamson ether synthesis is a classic example of an SN2 reaction. The phenoxide ion, a strong nucleophile, attacks the electrophilic methyl group of dimethyl sulfate, displacing the sulfate leaving group and forming the ether linkage.

-

Radical-Nucleophilic Aromatic Substitution (Sandmeyer Reaction): The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] This involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species to form the final product and regenerate the copper(I) catalyst.[2]

Safety and Handling

The synthesis of 3-Trifluoromethyl-4-bromoanisole involves the use of hazardous chemicals that require careful handling.

-

Bromine: Is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dimethyl Sulfate: Is a potent carcinogen and is highly toxic. It should be handled with extreme caution in a fume hood, and appropriate PPE is essential. Any spills should be neutralized immediately with an ammonia solution.

-

General Precautions: All reactions should be carried out in a well-ventilated area. Researchers should be familiar with the safety data sheets (SDS) for all chemicals used.

Conclusion

The synthesis of 3-Trifluoromethyl-4-bromoanisole is most efficiently achieved through a two-step process involving the bromination of 3-(trifluoromethyl)phenol followed by etherification. This pathway offers high yields and is amenable to scale-up. While the Sandmeyer reaction presents a viable alternative for the synthesis of related aromatic compounds, the two-step approach from 4-bromo-3-(trifluoromethyl)phenol remains the preferred method for this specific target molecule. A thorough understanding of the reaction mechanisms, experimental protocols, and safety precautions is essential for the successful and safe synthesis of this important chemical intermediate.

References

- 1. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Starting Materials for the Synthesis of 3-Trifluoromethyl-4-bromoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 3-Trifluoromethyl-4-bromoanisole, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details two principal synthetic pathways, offering experimental protocols, quantitative data, and logical workflows to aid in laboratory implementation and process development.

Executive Summary

The synthesis of 3-Trifluoromethyl-4-bromoanisole can be effectively achieved through two primary strategies, each commencing from readily available starting materials. The first route begins with the regioselective bromination of 3-(trifluoromethyl)aniline, followed by a diazotization and subsequent methoxylation. The second viable pathway involves the direct electrophilic bromination of 3-(trifluoromethyl)anisole. This guide will explore the specifics of each approach, presenting the necessary data and methodologies for their successful execution.

Route 1: Synthesis from 3-(Trifluoromethyl)aniline

This synthetic pathway is a two-step process that begins with the bromination of 3-(trifluoromethyl)aniline to form the intermediate 4-bromo-3-(trifluoromethyl)aniline, which is then converted to the final product.

Step 1: Regioselective Bromination of 3-(Trifluoromethyl)aniline

The initial step involves the electrophilic aromatic substitution of 3-(trifluoromethyl)aniline. The amino group, being an activating ortho, para-director, guides the incoming electrophile. Due to steric hindrance from the adjacent trifluoromethyl group, the para-substituted product, 4-bromo-3-(trifluoromethyl)aniline, is preferentially formed[1].

Experimental Protocols:

Two effective methods for this transformation are presented below, utilizing different brominating agents.

Method A: Using N-Bromosuccinimide (NBS)

This method employs N-Bromosuccinimide as the brominating agent in a polar aprotic solvent, N,N-dimethylformamide (DMF)[1].

-

Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF). In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF.

-

Addition: Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

-

Extraction: Wash the organic layer with a brine solution.

-

Purification: The resulting brownish solid can be further purified by recrystallization or column chromatography if necessary.

Method B: Using 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one

-

Reaction Setup: Dissolve N,N-dimethyl-3-(trifluoromethyl)aniline in dichloromethane in an Erlenmeyer flask and cool the solution to -10 °C using a cooling bath.

-

Addition: Add finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one in portions, maintaining the temperature between -10 °C and 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature over a period of 30 minutes.

-

Work-up: Extract the reaction mixture with an aqueous sodium hydroxide solution to remove the 2,4,6-tribromophenol byproduct.

-

Washing: Wash the organic layer with water.

-

Isolation: Dry the organic layer and remove the solvent by rotary evaporation to yield the crude product.

Quantitative Data for Bromination of 3-(Trifluoromethyl)aniline:

| Starting Material | Brominating Agent | Solvent | Reaction Temperature | Reaction Time | Reported Yield | Reference |

| 3-(Trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | Room Temperature | 3 hours | 90-92% | [2] |

| N,N-dimethyl-3-(trifluoromethyl)aniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10 °C to Room Temperature | ~ 1 hour | High yields reported | [1] |

Step 2: Diazotization and Methoxylation of 4-Bromo-3-(trifluoromethyl)aniline

The amino group of 4-bromo-3-(trifluoromethyl)aniline can be converted into a diazonium salt, which is a versatile intermediate. This diazonium salt can then be transformed into the desired methoxy group.

Experimental Protocol (General):

-

Diazotization: Dissolve 4-Bromo-3-(trifluoromethyl)aniline (1.0 eq) in aqueous HCl or H2SO4 at 0-5 °C with vigorous stirring. Slowly add a pre-cooled aqueous solution of NaNO2 (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution[3].

Logical Workflow for Route 1:

Caption: Synthetic pathway from 3-(Trifluoromethyl)aniline.

Route 2: Synthesis from 3-(Trifluoromethyl)anisole

This approach involves the direct electrophilic bromination of 3-(trifluoromethyl)anisole. The success of this route is dependent on the regioselectivity of the bromination reaction.

Regioselectivity of Bromination

In the electrophilic aromatic substitution of 3-(trifluoromethyl)anisole, the directing effects of the two substituents must be considered. The methoxy group (-OCH3) is a strongly activating ortho, para-director, while the trifluoromethyl group (-CF3) is a deactivating meta-director. In cases with conflicting directing effects, the more strongly activating group typically governs the position of substitution[4]. Therefore, the methoxy group is expected to direct the incoming bromine to the positions ortho and para to it (positions 2, 4, and 6). The trifluoromethyl group directs to position 5. The position para to the methoxy group (position 4) is the most likely site of substitution, as it is activated by the methoxy group and not significantly sterically hindered.

Logical Relationship for Bromination Regioselectivity:

Caption: Directing effects in the bromination of 3-(Trifluoromethyl)anisole.

Synthesis of Starting Material: 3-(Trifluoromethyl)anisole

A potential route to the starting material, 3-(trifluoromethyl)anisole, is through the methylation of 3-(trifluoromethyl)phenol.

Experimental Workflow for Route 2:

Caption: Synthetic pathway from 3-(Trifluoromethyl)phenol.

Conclusion

Both presented synthetic routes offer viable pathways to 3-Trifluoromethyl-4-bromoanisole from different commercially available starting materials. Route 1, starting from 3-(trifluoromethyl)aniline, is well-documented for the initial bromination step, providing high yields. The subsequent diazotization and methoxylation, while a standard transformation, would require optimization for this specific substrate. Route 2, commencing with 3-(trifluoromethyl)anisole, is more direct but relies on the regioselectivity of the bromination step. Based on established principles of electrophilic aromatic substitution, this route is expected to yield the desired product as the major isomer. The choice of the optimal route will depend on factors such as the availability and cost of the starting materials, as well as the desired scale of the synthesis. Further experimental validation is recommended to determine the most efficient and scalable process.

References

Navigating the Synthesis Landscape: A Technical Safety Guide to 3-Trifluoromethyl-4-bromoanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Trifluoromethyl-4-bromoanisole (CAS No. 400-72-6), also known by synonyms such as 1-bromo-4-methoxy-2-(trifluoromethyl)benzene and 2-Bromo-5-methoxybenzotrifluoride, is a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern—a trifluoromethyl group ortho to a methoxy group and para to a bromine atom—offers a versatile scaffold for the synthesis of complex molecular architectures. However, as with any halogenated and trifluoromethylated reagent, a comprehensive understanding of its hazard profile and safety protocols is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety data for 3-Trifluoromethyl-4-bromoanisole, offering field-proven insights and detailed protocols for its safe handling, storage, and disposal.

Chemical and Physical Identity

A clear understanding of the physical properties of a compound is the foundation of its safe handling. These properties dictate appropriate storage conditions, predict its behavior in various experimental setups, and inform emergency response procedures.

| Property | Value | Source |

| CAS Number | 400-72-6 | [1][2] |

| Molecular Formula | C₈H₆BrF₃O | [1] |

| Molecular Weight | 255.03 g/mol | [1] |

| Synonyms | 4-Bromo-3-(trifluoromethyl)phenyl methyl ether; 1-bromo-4-methoxy-2-(trifluoromethyl)benzene; 2-Bromo-5-methoxybenzotrifluoride | [1] |

Section 1: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical substances. 3-Trifluoromethyl-4-bromoanisole is classified as an irritant affecting the skin, eyes, and respiratory system.[3]

GHS Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning [3]

The causality behind these classifications lies in the chemical nature of the molecule. Halogenated aromatic compounds can be reactive towards biological macromolecules, and the trifluoromethyl group can alter the electronic properties of the benzene ring, potentially enhancing its irritant effects.

Logical Flow of GHS Hazards and Precautions

The following diagram illustrates the relationship between the identified hazards and the necessary precautionary measures that will be detailed throughout this guide.

Caption: Relationship between GHS hazards and corresponding safety precautions.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is the cornerstone of chemical safety. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Engineering Controls

-

Fume Hood: All handling of 3-Trifluoromethyl-4-bromoanisole, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.[4] This is the primary defense against respiratory exposure (H335).[3]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles or safety glasses with side shields are required to prevent eye contact (H319).[3][4] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber, must be worn.[4] Inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

-

Lab Coat: A flame-resistant lab coat that fully covers the arms should be worn over personal clothing.[4]

-

-

Respiratory Protection: When engineering controls are insufficient, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. All respiratory protection must be part of a comprehensive program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards.[4]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for preventing accidental exposure and maintaining the chemical's integrity.

Handling Protocol

-

Pre-Handling Assessment: Before beginning work, perform a risk assessment for the planned experiment. Ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.[4]

-

Container Handling: Keep the container tightly closed when not in use.[3] Use non-sparking tools to prevent ignition sources. Prevent fire caused by electrostatic discharge.[3]

-

General Hygiene: Avoid contact with skin and eyes.[3] Do not breathe vapors or spray.[3] Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory area.[4]

Storage Conditions

-

Location: Store the container tightly closed in a dry, cool, and well-ventilated area.[3]

-

Incompatibilities: Store away from strong oxidizing agents.[5] While specific data for this compound is limited, related bromoanisoles and fluorinated compounds are incompatible with strong acids and strong bases.[6][7] Therefore, segregation from these chemical classes is a prudent measure.

-

Container Integrity: Regularly inspect containers for leaks or damage.

Section 4: First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

First Aid Measures

-

Inhalation (May cause respiratory irritation[3]):

-

Skin Contact (Causes skin irritation[3]):

-

Eye Contact (Causes serious eye irritation[3]):

-

Ingestion:

Fire-Fighting Measures

While this compound is not classified as flammable, containers may burn, and thermal decomposition can produce toxic and corrosive fumes.[11]

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5][9] A water spray can be used to cool fire-exposed containers.[11]

-

Specific Hazards: During a fire, formation of toxic gases is possible.[5] These may include carbon oxides (CO, CO₂) and hydrogen halides (HBr, HF).

-

Protective Equipment for Firefighters: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[5][9]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[5] Do not allow the chemical to enter sewers or surface water.[5]

-

Collection: Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5][11]

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[4]

Workflow for Emergency Response

Caption: A step-by-step workflow for responding to an emergency involving 3-Trifluoromethyl-4-bromoanisole.

Section 5: Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of 3-Trifluoromethyl-4-bromoanisole have not been thoroughly investigated.[9] The available GHS classifications indicate it is an irritant to the skin, eyes, and respiratory system.[3] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[6]

-

Ecological Information: There is no specific ecological data available for this compound. It is crucial to prevent its release into the environment. Do not allow it to enter sewers, surface water, or ground water.[5] Proper disposal is essential to mitigate potential environmental impact.

Section 6: Disposal Considerations

All waste materials contaminated with 3-Trifluoromethyl-4-bromoanisole must be treated as hazardous waste.

-

Waste Disposal: Dispose of the chemical and any contaminated labware (e.g., gloves, absorbent materials) as hazardous waste in accordance with local, state, and federal regulations.[4][9] Do not dispose of it with normal laboratory trash or pour it down the drain. Contact a licensed professional waste disposal service.

Conclusion

3-Trifluoromethyl-4-bromoanisole is a valuable reagent with a manageable hazard profile when handled with the appropriate precautions. Its primary hazards are irritation to the skin, eyes, and respiratory tract. The key to its safe use lies in a disciplined approach centered on robust engineering controls, consistent use of appropriate personal protective equipment, and strict adherence to established handling and emergency protocols. By integrating the principles and procedures outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this compound in their drug discovery and development endeavors.

References

-

BenchChem. Personal protective equipment for handling 4-Bromo-3-(trifluoromethyl)aniline.

-

ChemDmart. Safety data sheet (3-Bromoanisole).

-

Apollo Scientific. 1-Bromo-4-(trifluoromethoxy)benzene Safety Data Sheet.

-

ChemicalBook. 2-Bromo-5-methoxybenzotrifluoride - Safety Data Sheet.

-

Sigma-Aldrich. SAFETY DATA SHEET (4-Bromo-α,α,α-trifluorotoluene).

-

ChemicalBook. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7) Handling and Storage.

-

Matrix Scientific. 4-Bromo-3-trifluoromethylanisole Product Information.

-

Apollo Scientific. 2-Bromo-5-methylbenzotrifluoride Safety Data Sheet.

-

Thermo Fisher Scientific. SAFETY DATA SHEET (4-Bromoanisole).

-

Thermo Fisher Scientific. SAFETY DATA SHEET (3-Bromoanisole).

-

Thermo Fisher Scientific. SAFETY DATA SHEET (2-Bromo-5-fluorobenzotrifluoride).

-

Thermo Fisher Scientific. SAFETY DATA SHEET (2-Bromo-5-nitrobenzotrifluoride).

-

Thermo Fisher Scientific. SAFETY DATA SHEET (1-Bromo-4-(trifluoromethoxy)benzene).

-

Aarti Industries. GPS Safety Summary 1-bromo-3,4,5-trifluorobenzene.

-

ChemNet. 400-72-6 3-Trifluoromethyl-4-bromoanisole.

-

Santa Cruz Biotechnology. 4-Bromo-3-trifluoromethylanisole.

Sources

- 1. 400-72-6 3-Trifluoromethyl-4-bromoanisole >>4>>CAS>>CAS [cas.yaoshang68.com]

- 2. scbt.com [scbt.com]

- 3. 2-Bromo-5-methoxybenzotrifluoride - Safety Data Sheet [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. chemdmart.com [chemdmart.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of 3-Trifluoromethyl-4-bromoanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-Trifluoromethyl-4-bromoanisole, a compound of interest in synthetic chemistry and drug discovery. A thorough review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. In light of this data gap, this document provides a comprehensive framework to empower researchers to determine its solubility profile. The guide details the predicted physicochemical properties of 3-Trifluoromethyl-4-bromoanisole, offers a robust, step-by-step experimental protocol for solubility determination using the widely accepted shake-flask method, and presents a theoretical model for predicting solubility based on solvent polarity.

Introduction to 3-Trifluoromethyl-4-bromoanisole

3-Trifluoromethyl-4-bromoanisole is an aromatic organic compound featuring a methoxy group, a bromine atom, and a trifluoromethyl group attached to a benzene ring. Its structural characteristics, particularly the electron-withdrawing trifluoromethyl group and the lipophilic bromo group, suggest it is a nonpolar molecule. This inherent polarity, or lack thereof, is a critical determinant of its solubility in various organic solvents. Understanding the solubility of this compound is essential for its application in reaction chemistry, purification processes such as recrystallization, and its formulation in preclinical and clinical studies.

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific databases and chemical literature has not yielded specific quantitative solubility data for 3-Trifluoromethyl-4-bromoanisole in organic solvents. The principle of "like dissolves like" suggests that as a relatively nonpolar compound, it will exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents. To aid in solvent selection for experimental determination, the following table provides the polarity index of common organic solvents. The solubility of 3-Trifluoromethyl-4-bromoanisole in these solvents is listed as "Not Publicly Available" and requires experimental determination.

Table 1: Solubility of 3-Trifluoromethyl-4-bromoanisole in Common Organic Solvents and their Polarity Indices

| Solvent | Polarity Index | Solubility ( g/100 mL at 25°C) |

| Heptane | 0.1 | Not Publicly Available |

| Hexane | 0.1 | Not Publicly Available |

| Toluene | 2.4 | Not Publicly Available |

| Diethyl Ether | 2.8 | Not Publicly Available |

| Dichloromethane | 3.1 | Not Publicly Available |

| Tetrahydrofuran (THF) | 4.0 | Not Publicly Available |

| Ethyl Acetate | 4.4 | Not Publicly Available |

| Acetone | 5.1 | Not Publicly Available |

| Methanol | 5.1 | Not Publicly Available |

| Acetonitrile | 5.8 | Not Publicly Available |

| Dimethylformamide (DMF) | 6.4 | Not Publicly Available |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Not Publicly Available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a reliable and widely used technique to determine the thermodynamic solubility of a compound in a given solvent.[1] The following protocol provides a detailed methodology for determining the solubility of 3-Trifluoromethyl-4-bromoanisole.

Materials

-

3-Trifluoromethyl-4-bromoanisole (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatic shaker or incubator with agitation capabilities

-

Analytical balance (accurate to ±0.1 mg)

-

Micropipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and appropriate glassware for dilutions

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-Trifluoromethyl-4-bromoanisole to a glass vial. An excess is crucial to ensure that the solvent becomes saturated with the compound.

-

Accurately pipette a known volume of the desired organic solvent (e.g., 5.0 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[1][2] A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

Prepare a series of calibration standards of 3-Trifluoromethyl-4-bromoanisole of known concentrations in the same solvent.

-

Analyze the calibration standards and the diluted sample using the chosen analytical method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the step-by-step workflow for the shake-flask method.

Logical Relationship of Solubility

The solubility of 3-Trifluoromethyl-4-bromoanisole is governed by its molecular structure and the properties of the solvent, based on the principle of "like dissolves like."

Conclusion

While quantitative solubility data for 3-Trifluoromethyl-4-bromoanisole is not currently available in the public domain, this guide provides the necessary tools for its determination. The provided shake-flask protocol is a robust method for generating reliable solubility data. The physicochemical characteristics of 3-Trifluoromethyl-4-bromoanisole strongly suggest a preference for solubility in nonpolar organic solvents. The experimental determination of this property is a critical step for the successful application of this compound in research and development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Trifluoromethyl-4-bromoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Trifluoromethyl-4-bromoanisole. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings, particularly within the pharmaceutical and agrochemical industries.

Chemical Structure and Atom Numbering

The chemical structure of 3-Trifluoromethyl-4-bromoanisole, systematically named 4-bromo-1-methoxy-2-(trifluoromethyl)benzene, is presented below. The atom numbering convention used for the assignment of NMR signals is also provided.

Caption: Structure of 3-Trifluoromethyl-4-bromoanisole with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Trifluoromethyl-4-bromoanisole exhibits distinct signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the trifluoromethyl, bromo, and methoxy substituents.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.78 | d | 8.8 |

| H-2 | 7.21 | d | 3.0 |

| H-6 | 6.95 | dd | 8.8, 3.0 |

| -OCH₃ | 3.88 | s | - |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The presence of the trifluoromethyl group results in characteristic quartet splitting for the carbon to which it is attached (C-3) and also influences the chemical shifts of the other aromatic carbons.

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (JCF, Hz) |

| C-1 | 158.8 | s | - |

| C-4 | 114.9 | s | - |

| C-6 | 135.2 | s | - |

| C-2 | 118.8 | q | 5.5 |

| C-5 | 113.8 | s | - |

| C-3 | 126.9 | q | 30.0 |

| -OCH₃ | 56.4 | s | - |

| -CF₃ | 123.0 | q | 272.0 |

Experimental Protocol

The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for 3-Trifluoromethyl-4-bromoanisole.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 3-Trifluoromethyl-4-bromoanisole for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for routine NMR of small organic molecules.

-

Sample Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Modern spectrometers can also reference the residual solvent peak.

4.2. NMR Instrument Parameters

The data presented in this guide were acquired on a 400 MHz NMR spectrometer. The following are typical acquisition parameters:

-

Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent signal (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra relies on understanding the relationships between the molecular structure and the observed spectral parameters.

Caption: Workflow for the structural elucidation of 3-Trifluoromethyl-4-bromoanisole using NMR data.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3-Trifluoromethyl-4-bromoanisole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 3-Trifluoromethyl-4-bromoanisole. In the absence of a publicly available mass spectrum for this specific compound, this guide leverages fragmentation patterns from structurally similar molecules to forecast the primary fragmentation pathways and resultant ions. This information is critical for the identification and structural elucidation of this compound in complex matrices, a common challenge in pharmaceutical research and development.

Predicted Mass Spectrometry Data

The expected fragmentation of 3-Trifluoromethyl-4-bromoanisole under electron ionization would be dictated by the stability of the aromatic ring and the nature of its substituents: the bromo, trifluoromethyl, and methoxy groups. The molecular ion is predicted to be prominent, and its isotopic pattern, due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio), will be a key diagnostic feature.

The primary fragmentation pathways are anticipated to involve the loss of the methyl radical from the methoxy group, cleavage of the C-Br bond, and loss of the trifluoromethyl radical. Subsequent fragmentation events, such as the loss of carbon monoxide (CO), are also expected.

Table 1: Predicted Major Fragment Ions for 3-Trifluoromethyl-4-bromoanisole

| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |

| 270 | 272 | [C8H6BrF3O]+• (Molecular Ion) | - | High |

| 255 | 257 | [C7H3BrF3O]+ | •CH3 | Medium |

| 227 | 229 | [C7H3BrF3]+• | CO | Low |

| 191 | - | [C8H6F3O]+ | •Br | Medium |

| 145 | - | [C7H4F3]+ | •Br, CO | Medium |

| 201 | - | [C7H3O]+ | •Br, •CF3 | Low |

| 173 | - | [C6H3]+ | •Br, •CF3, CO | Low |

| 69 | - | [CF3]+ | C7H4BrO | Low |

Predicted Fragmentation Pathways

The fragmentation of 3-Trifluoromethyl-4-bromoanisole is initiated by the ionization of the molecule, leading to the formation of a molecular ion. This energetically unstable species then undergoes a series of bond cleavages to yield more stable fragment ions. The predicted primary fragmentation pathways are visualized below.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Trifluoromethyl-4-bromoanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Trifluoromethyl-4-bromoanisole is a substituted aromatic compound with significant potential in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The strategic placement of the trifluoromethyl, bromo, and methoxy substituents on the benzene ring creates a unique electronic environment, defining specific sites for electrophilic and nucleophilic attack. This guide provides a comprehensive analysis of the electronic properties and reactivity of 3-Trifluoromethyl-4-bromoanisole, offering insights into its synthetic utility. This document summarizes key data, outlines hypothetical experimental protocols for its derivatization, and provides visualizations to illustrate its chemical behavior.

Introduction

The reactivity of an aromatic compound is fundamentally governed by the nature and position of its substituents. In 3-Trifluoromethyl-4-bromoanisole, the interplay between the electron-donating methoxy group (-OCH3) and the electron-withdrawing trifluoromethyl (-CF3) and bromo (-Br) groups dictates the molecule's reactivity profile. The methoxy group, a moderate activating group, directs electrophilic substitution to the ortho and para positions and increases the electron density of the aromatic ring through resonance. Conversely, the trifluoromethyl group is a strong deactivating group due to its powerful inductive electron-withdrawing effect. The bromine atom also acts as a deactivating group via induction but can participate in resonance, donating a lone pair to the ring. Understanding the balance of these electronic effects is crucial for predicting the regioselectivity of its reactions.

Electronic Properties and Reactive Sites

The electron distribution in 3-Trifluoromethyl-4-bromoanisole determines its susceptibility to attack by electrophiles and nucleophiles.

Nucleophilic Sites

The primary nucleophilic sites of 3-Trifluoromethyl-4-bromoanisole are the oxygen atom of the methoxy group and the aromatic ring itself, particularly at the positions activated by the methoxy group.

-

Oxygen Atom: The lone pairs of electrons on the oxygen atom of the methoxy group make it a potential site for protonation or reaction with other strong electrophiles.

-

Aromatic Ring: The methoxy group activates the aromatic ring towards electrophilic attack at the positions ortho and para to it. In this molecule, the C2 and C6 positions are ortho to the methoxy group, and the C4 position is para. However, the C4 position is already substituted with a bromine atom. Therefore, the most likely sites for electrophilic aromatic substitution are the C2 and C6 positions. The strong deactivating effect of the trifluoromethyl group at C3 will significantly reduce the nucleophilicity of the adjacent C2 position. Consequently, the C6 position is the most probable site for electrophilic attack .

Electrophilic Sites

The electrophilic sites are regions of low electron density, making them susceptible to attack by nucleophiles.

-

Aromatic Ring: The presence of the strongly electron-withdrawing trifluoromethyl group and the bromine atom makes the aromatic ring, as a whole, electron-deficient and thus a target for strong nucleophiles. Nucleophilic aromatic substitution (SNA r) is a plausible reaction pathway, especially with strong nucleophiles. The carbon atom attached to the bromine (C4) is a primary site for nucleophilic attack, leading to the displacement of the bromide ion.[1][2] The trifluoromethyl group at the meta position to the bromine will further activate the ring towards this type of reaction.[3]

-

Carbon of the Trifluoromethyl Group: While the C-F bonds are very strong, the carbon atom of the trifluoromethyl group is highly electron-deficient and could potentially react with very strong, hard nucleophiles, although this is less common for aryl trifluoromethyl groups.

-

Methyl Carbon of the Methoxy Group: The methyl carbon is attached to an electronegative oxygen atom, making it slightly electrophilic and susceptible to nucleophilic attack in reactions like ether cleavage.

Data Presentation

Due to the limited availability of direct experimental data for 3-Trifluoromethyl-4-bromoanisole in the public domain, the following tables are based on analysis of related compounds and predicted chemical shifts and reactivity.

Table 1: Predicted ¹H NMR Chemical Shifts

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | 7.5 - 7.7 | d | J ≈ 2-3 |

| H-5 | 7.0 - 7.2 | dd | J ≈ 8-9, 2-3 |

| H-6 | 6.9 - 7.1 | d | J ≈ 8-9 |

| -OCH₃ | 3.8 - 4.0 | s | - |

Note: Predictions are based on the analysis of similar compounds such as 4-bromoanisole and compounds containing the trifluoromethyl group.[4][5][6]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Position | Predicted Chemical Shift (ppm) |

| C-1 (-OCH₃) | 158 - 162 |

| C-2 | 115 - 118 |

| C-3 (-CF₃) | 125 - 129 (q, ¹JCF ≈ 270-280 Hz) |

| C-4 (-Br) | 112 - 115 |

| C-5 | 132 - 135 |

| C-6 | 114 - 117 |

| -OCH₃ | 55 - 57 |

| -CF₃ | 122 - 126 (q, ¹JCF ≈ 270-280 Hz) |

Note: Predictions are based on data from analogous substituted anisoles and benzotrifluorides.[4]

Table 3: Predicted Infrared (IR) Spectroscopy Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium to Weak |

| C-H (methyl) | 2950 - 2850 | Medium |

| C=C (aromatic) | 1600 - 1450 | Medium to Strong |

| C-O (ether) | 1250 - 1000 | Strong |

| C-F (trifluoromethyl) | 1350 - 1100 | Strong, Multiple Bands |

| C-Br | 600 - 500 | Medium to Strong |

Note: Characteristic IR absorption ranges are based on general principles of IR spectroscopy.[7][8][9][10]

Experimental Protocols (Hypothetical)

The following are detailed, albeit hypothetical, methodologies for key reactions involving 3-Trifluoromethyl-4-bromoanisole, based on established procedures for similar compounds.

Electrophilic Aromatic Substitution: Nitration

This protocol describes the nitration of 3-Trifluoromethyl-4-bromoanisole, which is expected to occur primarily at the C6 position.

Materials:

-

3-Trifluoromethyl-4-bromoanisole

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Trifluoromethyl-4-bromoanisole (1 equivalent) in dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add concentrated sulfuric acid (2 equivalents) to the stirred solution.

-

From the dropping funnel, add fuming nitric acid (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution: Reaction with Sodium Methoxide

This protocol outlines the displacement of the bromine atom with a methoxy group.

Materials:

-

3-Trifluoromethyl-4-bromoanisole

-

Sodium methoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated ammonium chloride solution

Procedure:

-

To a solution of 3-Trifluoromethyl-4-bromoanisole (1 equivalent) in anhydrous DMF, add sodium methoxide (1.5 equivalents).

-

Heat the reaction mixture to 100 °C and stir for 12 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer and wash it with saturated ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting product by distillation or column chromatography.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key structural and reactive features of 3-Trifluoromethyl-4-bromoanisole.

Caption: Predicted primary electrophilic and nucleophilic sites on 3-Trifluoromethyl-4-bromoanisole.

Caption: Generalized pathway for electrophilic aromatic substitution on 3-Trifluoromethyl-4-bromoanisole.

Caption: Experimental workflow for nucleophilic aromatic substitution on 3-Trifluoromethyl-4-bromoanisole.

Conclusion

3-Trifluoromethyl-4-bromoanisole presents a versatile scaffold for organic synthesis. The electronic dichotomy of its substituents—the activating methoxy group and the deactivating trifluoromethyl and bromo groups—creates distinct regions of electrophilicity and nucleophilicity. The C6 position is the most likely site for electrophilic attack, while the C4 carbon, bonded to bromine, is the primary target for nucleophilic substitution. This understanding allows for the rational design of synthetic routes to access a variety of complex, functionalized aromatic compounds for applications in drug discovery and materials science. Further experimental and computational studies are warranted to fully elucidate the reactivity of this promising building block.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. 4-Bromoanisole(104-92-7) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Bromoanisole(2398-37-0) 13C NMR spectrum [chemicalbook.com]

- 7. Spectroscopic investigation, computed IR intensity, Raman activity and vibrational frequency analysis on 3-bromoanisole using HF and DFT (LSDA/MPW1PW91) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

An In-depth Technical Guide to 3-Trifluoromethyl-4-bromoanisole for Researchers and Drug Development Professionals